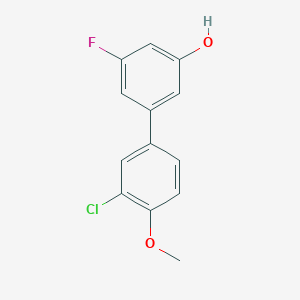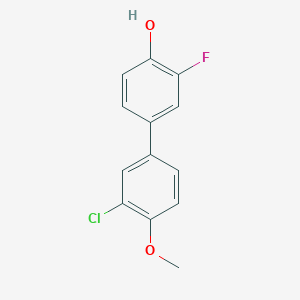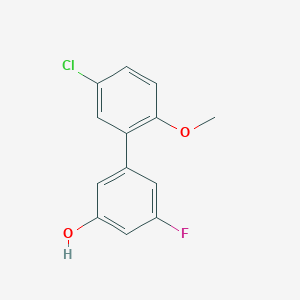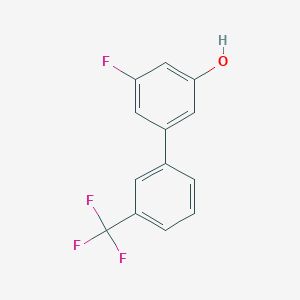
5-(2-Chloro-5-methoxyphenyl)-3-fluorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chloro-5-methoxyphenyl)-3-fluorophenol, also known as 5-CMPF, is a synthetic compound that belongs to the class of phenols. It is a colorless crystalline solid with a melting point of approximately 75°C. It is soluble in organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO). 5-CMPF has a wide range of applications in scientific research, including biochemical and physiological studies, organic synthesis, and drug development.
Wirkmechanismus
The mechanism of action of 5-(2-Chloro-5-methoxyphenyl)-3-fluorophenol, 95% is not fully understood. However, it is thought to interact with proteins and other molecules by forming hydrogen bonds and electrostatic interactions. This allows it to affect the structure and function of proteins and other molecules, which can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
5-(2-Chloro-5-methoxyphenyl)-3-fluorophenol, 95% has been shown to affect a variety of biochemical and physiological processes. In animal studies, it has been found to affect the expression of certain genes, alter the activity of enzymes, and induce changes in the levels of certain hormones. It has also been shown to have anti-inflammatory and anti-oxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-Chloro-5-methoxyphenyl)-3-fluorophenol, 95% is a useful compound for laboratory experiments due to its solubility in organic solvents and its relatively low toxicity. It is also relatively stable, making it suitable for long-term storage. However, it is not suitable for use in humans due to its potential toxicity.
Zukünftige Richtungen
The potential applications of 5-(2-Chloro-5-methoxyphenyl)-3-fluorophenol, 95% are still being explored. Possible future directions for research include studying its effects on other biochemical and physiological processes, such as its effects on cell signaling pathways and its potential use in cancer therapy. Additionally, further research could be done to better understand its mechanism of action and to develop new synthetic methods for its production.
Synthesemethoden
5-(2-Chloro-5-methoxyphenyl)-3-fluorophenol, 95% can be synthesized from the reaction of 2-chloro-5-methoxyphenol and 3-fluorophenol in an aqueous medium at a pH of 9.5-10.5. The reaction is catalyzed by an acid such as hydrochloric acid or sulfuric acid. The reaction proceeds in two steps: first, the 2-chloro-5-methoxyphenol is converted to the corresponding 2-chloro-5-methoxybenzoic acid; and second, the 3-fluorophenol is converted to the corresponding 3-fluorobenzoic acid. The two acids are then combined to form 5-(2-Chloro-5-methoxyphenyl)-3-fluorophenol, 95%.
Wissenschaftliche Forschungsanwendungen
5-(2-Chloro-5-methoxyphenyl)-3-fluorophenol, 95% is a useful compound for scientific research due to its wide range of applications. It is used in biochemical and physiological studies to study the interactions of proteins and other molecules. It is also used in organic synthesis to prepare a variety of compounds, including pharmaceuticals and agrochemicals. Additionally, it is used in drug development to study the pharmacological effects of potential drugs.
Eigenschaften
IUPAC Name |
3-(2-chloro-5-methoxyphenyl)-5-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-11-2-3-13(14)12(7-11)8-4-9(15)6-10(16)5-8/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANNQKFCGXVJSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684411 |
Source


|
| Record name | 2'-Chloro-5-fluoro-5'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261897-85-1 |
Source


|
| Record name | 2'-Chloro-5-fluoro-5'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374423.png)

![2-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374438.png)









